![molecular formula C22H19N3O3 B2695815 3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 913690-25-2](/img/structure/B2695815.png)
3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Description
“3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and triethylamine in 1,4-dioxane . The mixture is heated under reflux for 5 hours, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .Scientific Research Applications
- Pyrido[2,3-d]pyrimidines have been investigated for their antitumor effects. For instance, piritrexim inhibits dihydrofolate reductase (DHFR) and exhibits good antitumor activity against carcinosarcoma in rats .
- Novel thiazolopyrimidine derivatives have also demonstrated excellent anticancer activity by inhibiting CDK enzymes .
- 3-Pyridylfuro[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. Compound 64 exhibited selective and potent inhibitory activity against GSK-3β .
- Poly (ADP-ribose) polymerases-1 (PARP-1) play a role in DNA repair. PARP-1 inhibitors, when combined with DNA-damaging cytotoxic agents, compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death. Novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized for this purpose .
Anticancer Activity
Kinase Inhibition
PARP-1 Inhibition
properties
IUPAC Name |
3-benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-18-10-5-9-17(13-18)15-24-20-19(11-6-12-23-20)21(26)25(22(24)27)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSMGRJUWTLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
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